

Application Notes and Protocols for JNJ-47965567 in a Neuropathic Pain Model

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Compound of Interest		
Compound Name:	JNJ4796	
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Introduction

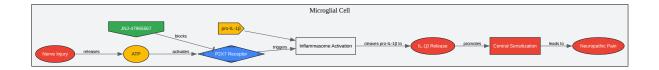
JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor. The P2X7 receptor, an ATP-gated ion channel, is implicated in neuroinflammatory processes and has emerged as a promising therapeutic target for chronic pain conditions. Activation of the P2X7 receptor on microglia in the central nervous system is a critical step in the release of proinflammatory cytokines, such as interleukin- 1β (IL- 1β), which contribute to the establishment and maintenance of neuropathic pain.[1] This document provides detailed protocols for the use of JNJ-47965567 in the Chung model of neuropathic pain in rats, a widely used preclinical model that mimics aspects of human neuropathic pain.

Mechanism of Action

JNJ-47965567 exerts its analgesic effects by blocking the P2X7 receptor. In the context of neuropathic pain, nerve injury leads to a release of ATP in the spinal cord, which then activates P2X7 receptors on microglia. This activation triggers a signaling cascade culminating in the maturation and release of IL-1 β . IL-1 β , in turn, enhances neuronal excitability and synaptic transmission, contributing to the central sensitization that underlies neuropathic pain symptoms like allodynia (pain from a non-painful stimulus). By antagonizing the P2X7 receptor, JNJ-47965567 inhibits this neuroinflammatory cascade, thereby reducing the release of IL-1 β and mitigating pain hypersensitivity.[1]



Signaling Pathway



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Caption: P2X7 signaling in neuropathic pain and the inhibitory action of JNJ-47965567.

Quantitative Data

In Vitro Pharmacology of JNJ-47965567

Parameter	Species	System	Value
pK_i_	Human	Recombinant P2X7	7.9 ± 0.07
pK_i_	Rat	Recombinant P2X7	8.7 ± 0.07
pIC_50_ (IL-1β release)	Human	Whole Blood	6.7 ± 0.07
pIC_50_ (IL-1β release)	Human	Monocytes	7.5 ± 0.07
pIC_50_ (IL-1β release)	Rat	Microglia	7.1 ± 0.1

Data from Bhattacharya et al., 2013.[1]

In Vivo Efficacy in the Rat Chung Model of Neuropathic Pain

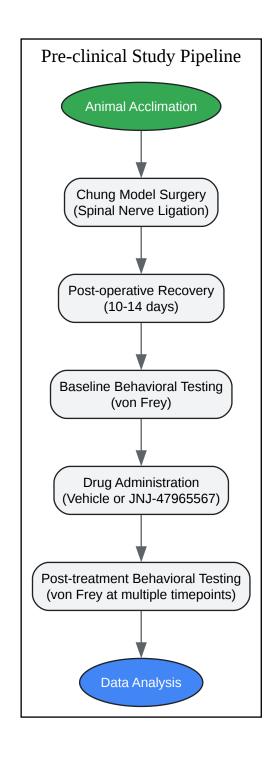


Treatment Group	Time Post-Dose (hours)	Paw Withdrawal Threshold (g)
Vehicle	0	~2.5
Vehicle	1	~2.5
Vehicle	2	~2.5
Vehicle	4	~2.5
Vehicle	6	~2.5
Vehicle	24	~2.5
JNJ-47965567 (30 mg/kg)	0	~2.5
JNJ-47965567 (30 mg/kg)	1	~7.5
JNJ-47965567 (30 mg/kg)	2	~8.0**
JNJ-47965567 (30 mg/kg)	4	~6.5
JNJ-47965567 (30 mg/kg)	6	~5.0
JNJ-47965567 (30 mg/kg)	24	~3.0

^{*}P < 0.05; **P < 0.01 compared to vehicle. Data are approximated from the graphical representation in Bhattacharya et al., 2013.[1]

Experimental Protocols Experimental Workflow





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Caption: Workflow for evaluating JNJ-47965567 in a neuropathic pain model.

Chung Model of Neuropathic Pain (Spinal Nerve Ligation)



This surgical protocol is based on the method described by Kim and Chung (1992) and as utilized in the evaluation of JNJ-47965567.[1]

Materials:

- Male Sprague-Dawley rats (100-250 g)
- Anesthetic (e.g., isoflurane)
- Surgical instruments (scalpel, forceps, retractors)
- Silk ligature (e.g., 6-0)
- Sutures for muscle and skin closure
- Wound clips (optional for skin closure)
- · Antiseptic solution and sterile saline
- Warming pad

Procedure:

- Anesthesia and Preparation: Anesthetize the rat using an appropriate anesthetic. Shave and sterilize the dorsal lumbar region. Place the animal on a warming pad to maintain body temperature throughout the surgery.
- Incision: Make a dorsal midline skin incision to expose the vertebrae at the L4-S2 level.
- Exposure of Spinal Nerves: Carefully dissect the paraspinal muscles to expose the L6 transverse process. Remove the L6 transverse process to clearly visualize the L4 to L6 spinal nerves.
- Nerve Ligation: Gently isolate the L5 and L6 spinal nerves from the surrounding tissue.
 Tightly ligate the L5 and L6 spinal nerves with a silk ligature.[2]
- Closure: Close the muscle layer using sutures. Close the skin incision with sutures or wound clips.



Post-operative Care: Administer post-operative analgesics as per institutional guidelines.
 House the animals with additional bedding and monitor for signs of distress. Allow for a recovery period of 10-14 days for the development of stable mechanical allodynia before behavioral testing.

Assessment of Mechanical Allodynia (von Frey Test)

This protocol is based on the "up-down" method described by Chaplan et al. (1994) and is a standard method for assessing tactile allodynia.

Materials:

- von Frey filaments (calibrated set, e.g., Stoelting)
- Testing chambers with a wire mesh floor
- · Data recording sheets

Procedure:

- Acclimation: Place the rats in individual testing chambers on the wire mesh floor and allow them to acclimate for at least 15-30 minutes before testing.
- Filament Application: Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to buckle slightly. Hold for a maximum of 6-8 seconds.
- Positive Response: A positive response is defined as a sharp withdrawal of the paw.
- Threshold Determination (Up-Down Method):
 - Begin testing with a filament in the middle of the force range (e.g., 2.0 g or handle number
 4.31).
 - If there is no response, the next stimulus is with the next higher force filament.
 - If there is a positive response, the next stimulus is with the next lower force filament.



- The 50% paw withdrawal threshold is determined using a specific pattern of responses around the threshold, as detailed by Chaplan et al. (1994). This typically involves recording the responses to a series of six stimuli after the first crossover in response (from positive to negative or vice versa).
- Calculation: The 50% withdrawal threshold in grams is calculated using the formula: 50% g threshold = $(10^{Kf} + k\delta) / 10,000$, where Xf is the value of the final von Frey filament used, k is a value from the Chaplan et al. table corresponding to the pattern of responses, and δ is the average difference in log units between the filaments.

Preparation and Administration of JNJ-47965567

Materials:

- JNJ-47965567
- Vehicle: 30% (w/v) SBE-β-cyclodextrin in sterile water
- Vortex mixer and/or sonicator
- Syringes and needles for administration (e.g., subcutaneous or intraperitoneal)

Preparation:

- Prepare a 30% (w/v) solution of SBE-β-cyclodextrin in sterile water.
- Suspend JNJ-47965567 in the vehicle to the desired final concentration (e.g., for a 30 mg/kg dose).
- Use a vortex mixer and/or sonicator to ensure a uniform suspension.

Administration:

- Administer the prepared JNJ-47965567 suspension or vehicle to the rats via the desired route (e.g., subcutaneous injection).
- The volume of administration should be calculated based on the animal's body weight.



Behavioral testing should be conducted at specified time points post-administration (e.g., 1, 2, 4, 6, and 24 hours).

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